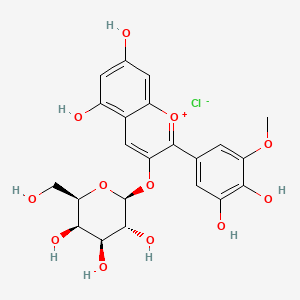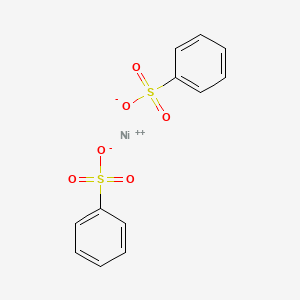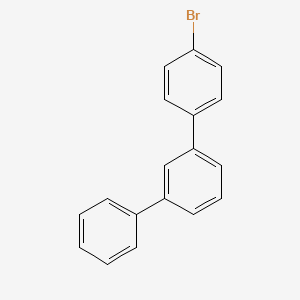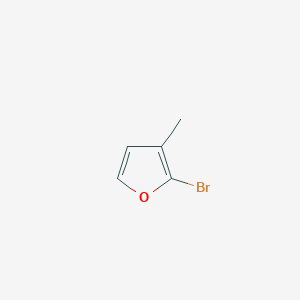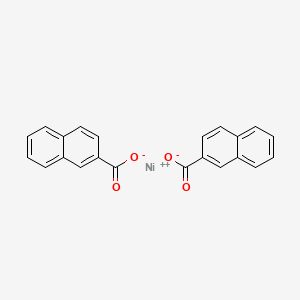
Trifluoroacétate de ZINC
Vue d'ensemble
Description
Zinc trifluoroacetate (Zn(CF3CO2)2) is an important inorganic compound with a wide range of applications in both scientific research and industrial applications. It is a white crystalline solid, soluble in water and other polar solvents. Zinc trifluoroacetate is an effective catalyst for the synthesis of organic compounds and can also be used as a reagent for the synthesis of metal complexes. In addition, it is widely used as an analytical reagent in the determination of metals and other trace elements.
Applications De Recherche Scientifique
Zn(CF3COO)2⋅xH2O Zn(CF_3COO)2 \cdot xH_2O Zn(CF3COO)2⋅xH2O
, est un composé polyvalent utilisé dans diverses applications de recherche scientifique. Vous trouverez ci-dessous une analyse complète de six applications distinctes, chacune détaillée dans sa propre section.Catalyse en synthèse organique
Trifluoroacétate de zinc: agit comme un catalyseur en synthèse organique, en particulier dans les réactions nécessitant le transfert d'atomes de fluor ou l'introduction de groupes trifluoroacétate {_svg_1}. Sa capacité à faciliter ces réactions le rend précieux pour la synthèse de molécules organiques complexes avec des groupes fonctionnels spécifiques.
Recherche en science des matériaux
En science des matériaux, le This compound est utilisé pour créer des matériaux avancés avec des propriétés uniques. Il est utilisé dans la synthèse de cadres organométalliques (MOF), qui sont des structures poreuses pouvant être appliquées dans le stockage de gaz, les technologies de séparation et la catalyse .
Recherche en protéomique
Ce composé est également important en recherche protéomique. Il sert d'outil biochimique pour la caractérisation et la modification des protéines, aidant à comprendre les structures et les fonctions des protéines .
Processus de polymérisation
This compound: est impliqué dans les processus de polymérisation. Il peut agir comme un initiateur ou un catalyseur dans la formation de polymères, qui sont essentiels pour créer des plastiques, des résines et d'autres matériaux synthétiques .
Chimie médicinale
En chimie médicinale, il est utilisé pour la synthèse de produits pharmaceutiques contenant des atomes de fluor. Les composés fluorés ont souvent une activité biologique et une stabilité accrues, ce qui les rend souhaitables dans le développement de médicaments .
Nanotechnologie
Enfin, le This compound trouve des applications en nanotechnologie. Il est utilisé dans la préparation de nanoparticules d'oxyde de zinc, qui ont des applications dans l'électronique, les capteurs et comme agents antibactériens .
Safety and Hazards
Propriétés
IUPAC Name |
zinc;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWRGCXUWPSGY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568587 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21907-47-1 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of zinc trifluoroacetate in biological research?
A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].
Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?
A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].
Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?
A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].
Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?
A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].
Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?
A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

